molecular formula C7H12O3 B14462365 Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine CAS No. 65858-57-3

Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine

Cat. No.: B14462365
CAS No.: 65858-57-3
M. Wt: 144.17 g/mol
InChI Key: VLQQSTOMCPTUSQ-UHFFFAOYSA-N
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Description

Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine is a heterocyclic compound characterized by a six-membered ring containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and environmentally friendly nature. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions .

Industrial Production Methods: Industrial production of this compound often employs magnetically recoverable catalysts, which facilitate the separation of the catalyst from the reaction mixture using an external magnet. This method enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce alcohols and other reduced forms of the compound.

Scientific Research Applications

Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Uniqueness: Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

65858-57-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4a,5,6,7,8a-hexahydropyrano[2,3-d][1,3]dioxine

InChI

InChI=1S/C7H12O3/c1-2-6-4-8-5-10-7(6)9-3-1/h6-7H,1-5H2

InChI Key

VLQQSTOMCPTUSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2COCOC2OC1

Origin of Product

United States

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